![molecular formula C18H19NO3S B5788820 methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate
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Description
Methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioesters and has been found to exhibit interesting biological properties.
Scientific Research Applications
- MSAB has been identified as a cellular β-catenin degradation inducer. It targets β-catenin through direct affinity interactions within the cellular environment . β-catenin plays a crucial role in the Wnt signaling pathway, which is implicated in cancer progression and stem cell regulation.
- Studies have shown that MSAB and related pyrazole derivatives exhibit activity against Leishmania parasites. Researchers are investigating their mechanisms of action and potential as antileishmanial drugs .
- This reaction is useful for introducing functional groups or modifying the compound’s structure. The resonance stabilization of the benzylic radical contributes to its reactivity .
Cellular β-Catenin Degradation Inducer
Antileishmanial Activity
Free Radical Bromination Reactions
SN1 and SN2 Reactions
properties
IUPAC Name |
methyl 4-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-11-17(20)19-15-7-5-14(6-8-15)18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGLPPAQQAFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate |
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